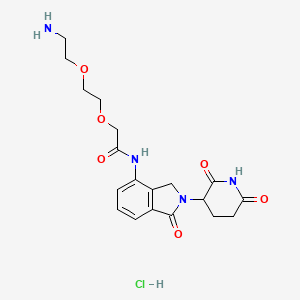
Lenalidomide-acetamido-O-PEG1-C2-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-acetamido-O-PEG1-C2-amine HCl is a compound used as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly significant in the field of medicinal chemistry and drug development due to its role in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG1-C2-amine HCl involves multiple steps, starting with the preparation of lenalidomide derivatives. The synthetic route typically includes the following steps:
Formation of Lenalidomide Derivative: Lenalidomide is modified to introduce an acetamido group.
PEGylation: The acetamido derivative is then reacted with PEG1 (polyethylene glycol) to form the PEGylated intermediate.
Amine Introduction: The PEGylated intermediate is further reacted with an amine to introduce the C2-amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG1-C2-amine HCl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Conjugation Reactions: The primary reaction of interest is the conjugation with target protein ligands, facilitated by the E3 ligase ligand.
Common Reagents and Conditions
Reagents: Common reagents include acetic anhydride (for acetamido formation), PEG1 derivatives, and amines.
Conditions: Reactions are typically carried out under controlled temperatures, often in the range of 0-25°C, and may require inert atmospheres to prevent oxidation.
Major Products
The major product of interest is the conjugated complex formed between this compound and the target protein ligand. This complex facilitates targeted protein degradation.
Scientific Research Applications
Lenalidomide-acetamido-O-PEG1-C2-amine HCl has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and the regulation of protein levels within cells.
Medicine: Investigated for its potential in developing therapies for diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins.
Industry: Utilized in the development of novel pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Lenalidomide-acetamido-O-PEG1-C2-amine HCl involves the modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . The compound binds to the E3 ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins. This process effectively reduces the levels of disease-associated proteins, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
Lenalidomide: The parent compound, known for its use in treating multiple myeloma and myelodysplastic syndromes.
Uniqueness
Lenalidomide-acetamido-O-PEG1-C2-amine HCl is unique due to its specific design as a degrader building block. The incorporation of the PEG1 linker and the acetamido group enhances its solubility and stability, making it a valuable tool in targeted protein degradation research.
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6.ClH/c20-6-7-28-8-9-29-11-17(25)21-14-3-1-2-12-13(14)10-23(19(12)27)15-4-5-16(24)22-18(15)26;/h1-3,15H,4-11,20H2,(H,21,25)(H,22,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSUXBMIRLEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
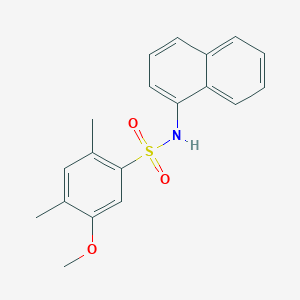
![1-(2,5-Dichlorophenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B7440478.png)
![1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B7440482.png)
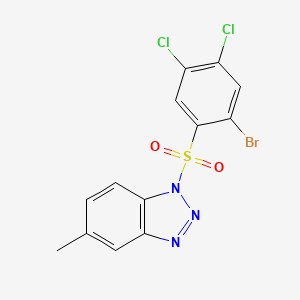
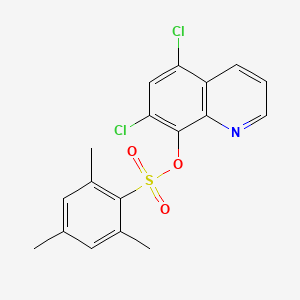
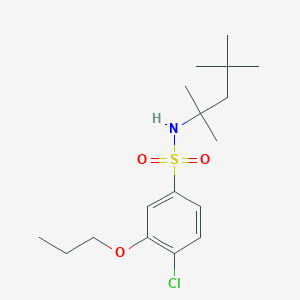
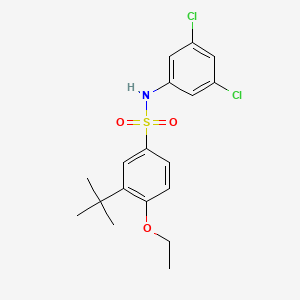
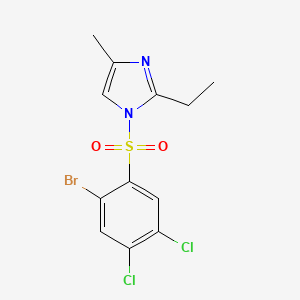
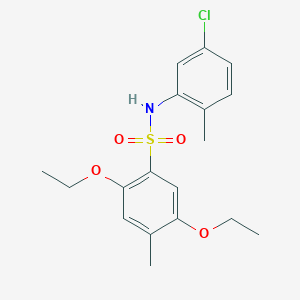
![1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B7440516.png)
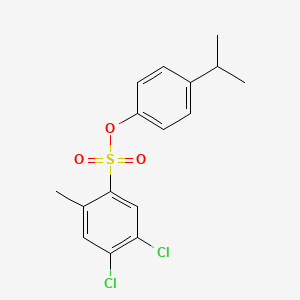
![4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440524.png)
![[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidin-2-yl]-(4-propyl-1,4-diazepan-1-yl)methanone](/img/structure/B7440539.png)
![N-[(3S,4R)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-3-yl]-6-methoxypyridazin-3-amine](/img/structure/B7440551.png)
